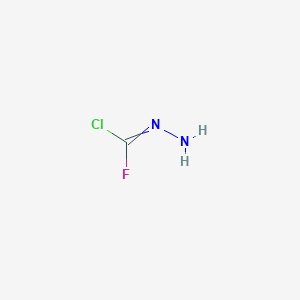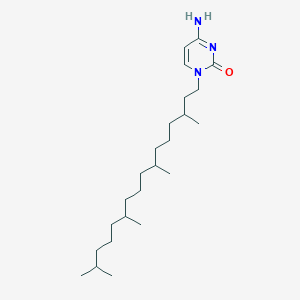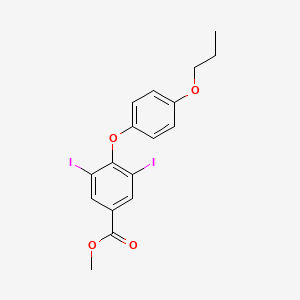
2,2,6-Trimethyl-4-oxocyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethyl-4-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexane, characterized by the presence of three methyl groups and an aldehyde functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-4-oxocyclohexane-1-carbaldehyde typically involves the oxidation of 2,2,6-trimethylcyclohexanone. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like acetone or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or platinum may be used to facilitate the oxidation process. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-4-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid using strong oxidizing agents like potassium dichromate (K2Cr2O7).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 2,2,6-Trimethyl-4-oxocyclohexane-1-carboxylic acid
Reduction: 2,2,6-Trimethyl-4-oxocyclohexane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2,6-Trimethyl-4-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyl-4-oxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in synthetic chemistry to create complex molecular structures. The compound’s effects are mediated through pathways involving aldehyde dehydrogenases and other enzymes that metabolize aldehydes.
Comparison with Similar Compounds
2,2,6-Trimethyl-4-oxocyclohexane-1-carbaldehyde can be compared with other similar compounds such as:
Cyclohexanecarboxaldehyde: Lacks the methyl groups, making it less sterically hindered and more reactive.
2,2,6-Trimethylcyclohexanone: Lacks the aldehyde group, making it less reactive in nucleophilic addition reactions.
2,2,6-Trimethyl-4-hydroxycyclohexane-1-carbaldehyde: Contains a hydroxyl group, which can participate in hydrogen bonding and alter the compound’s reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields.
Properties
CAS No. |
195147-70-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,2,6-trimethyl-4-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-7-4-8(12)5-10(2,3)9(7)6-11/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
LRIWXAUMIRKCNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(C1C=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)

![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)


![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)

![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)




